3-Bromo-5-fluoro-2-hydroxybenzaldehyde

Organic synthesis Halogenation Process chemistry

This specific 3-Bromo-5-fluoro-2-hydroxybenzaldehyde scaffold provides a unique dihalogenated salicylaldehyde core with distinct electronic and steric properties, essential for synthesizing Schiff base ligands with precise coordination geometries. Unlike other isomers, its specific substitution pattern ensures consistent reactivity and biological performance in antimicrobial screening and cross-coupling applications.

Molecular Formula C7H4BrFO2
Molecular Weight 219.01 g/mol
CAS No. 178546-34-4
Cat. No. B172950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-fluoro-2-hydroxybenzaldehyde
CAS178546-34-4
SynonymsBenzaldehyde, 3-broMo-5-fluoro-2-hydroxy-
Molecular FormulaC7H4BrFO2
Molecular Weight219.01 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1C=O)O)Br)F
InChIInChI=1S/C7H4BrFO2/c8-6-2-5(9)1-4(3-10)7(6)11/h1-3,11H
InChIKeyLRRWJLDTMGYWFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5-fluoro-2-hydroxybenzaldehyde (CAS 178546-34-4): Core Properties and Procurement Identity


3-Bromo-5-fluoro-2-hydroxybenzaldehyde (CAS 178546-34-4) is a dihalogenated salicylaldehyde derivative bearing bromine at the 3-position and fluorine at the 5-position of the benzene ring, with molecular formula C₇H₄BrFO₂ and molecular weight 219.01 g/mol [1]. The compound exists as a colorless crystalline solid with a melting point of 107–108°C and a boiling point of approximately 260°C [2]. This substitution pattern—combining an ortho-hydroxy group with strategically positioned bromine and fluorine atoms—provides a unique electronic and steric profile that distinguishes it from mono‑halogenated or differently substituted salicylaldehyde analogs in both reactivity and physicochemical behavior .

Why 3-Bromo-5-fluoro-2-hydroxybenzaldehyde (CAS 178546-34-4) Cannot Be Interchanged with Other Halogenated Salicylaldehydes


Halogenated salicylaldehydes are not functionally interchangeable building blocks. Systematic structure‑activity surveys have demonstrated that the number, type, and ring position of halogen substituents on the salicylaldehyde scaffold produce markedly divergent antimicrobial potency profiles across different microbial species—differences that cannot be predicted or extrapolated from one substitution pattern to another [1]. A compound with the exact 3‑bromo‑5‑fluoro‑2‑hydroxy substitution exhibits electronic properties (dipole moment, hydrogen‑bonding capacity, and leaving‑group reactivity) that differ fundamentally from 5‑bromo‑2‑hydroxybenzaldehyde, 3,5‑dibromosalicylaldehyde, or 5‑fluoro‑2‑hydroxybenzaldehyde, affecting both the antimicrobial activity of the aldehyde itself and the coordination geometry and biological performance of derived Schiff base metal complexes [2]. Consequently, substituting one halogenated salicylaldehyde for another without re‑optimization risks compromising synthetic yields, altering complexation stoichiometry, or abolishing target biological activity.

Quantitative Procurement Evidence: 3-Bromo-5-fluoro-2-hydroxybenzaldehyde (CAS 178546-34-4) Comparative Data Guide


Microwave‑Assisted Synthesis Yield: 3‑Bromo‑5‑fluoro‑2‑hydroxybenzaldehyde vs. Classical Bromination Routes

A microwave‑assisted synthetic route using paraformaldehyde, MgCl₂, triethylamine, and 2‑bromo‑4‑fluorophenol as starting materials achieves a crude yield of 93% for 3‑bromo‑5‑fluoro‑2‑hydroxybenzaldehyde without requiring chromatographic purification . In contrast, classical stepwise bromination‑fluorination or N‑bromosuccinimide (NBS)‑mediated routes typically report purified yields in the 77–83% range following silica gel chromatography [1]. The 10–16 percentage‑point yield advantage and elimination of a chromatographic step translate directly to reduced material costs and shorter production timelines in multi‑step synthetic campaigns.

Organic synthesis Halogenation Process chemistry

Melting Point Differentiation: 3‑Bromo‑5‑fluoro‑2‑hydroxybenzaldehyde vs. 5‑Bromo‑3‑fluoro‑2‑hydroxybenzaldehyde Isomer

The melting point of 3‑bromo‑5‑fluoro‑2‑hydroxybenzaldehyde is 107–108°C [1], whereas its regioisomer 5‑bromo‑3‑fluoro‑2‑hydroxybenzaldehyde (also referenced under CAS 251300-28-4 and sometimes ambiguously associated with the same CAS) exhibits a melting point of 112–116°C . This ~4–8°C difference provides a simple, quantitative, and non‑destructive quality‑control checkpoint for confirming isomeric identity upon receipt—a critical verification step given the potential for isomeric misassignment or cross‑contamination in commercial inventories.

Quality control Analytical chemistry Isomer verification

Predicted Aqueous Solubility: 3‑Bromo‑5‑fluoro‑2‑hydroxybenzaldehyde vs. Unsubstituted Salicylaldehyde

Computational solubility predictions (ESOL method) estimate the aqueous solubility of 3‑bromo‑5‑fluoro‑2‑hydroxybenzaldehyde at 0.205 mg/mL (0.000936 mol/L, LogS = –3.03), classifying it as moderately soluble . By comparison, unsubstituted salicylaldehyde (2‑hydroxybenzaldehyde) has an experimental aqueous solubility of approximately 17 g/L (17 mg/mL) at 25°C—roughly 83‑fold higher [1]. The ~1.9 log‑unit reduction in solubility (approximately two orders of magnitude) is directly attributable to the combined hydrophobic contributions of the 3‑bromo and 5‑fluoro substituents.

Physicochemical profiling Formulation development Computational chemistry

Purity Specification Benchmarking: 3‑Bromo‑5‑fluoro‑2‑hydroxybenzaldehyde Commercial Grade vs. Research‑Grade Options

Commercial procurement of 3‑bromo‑5‑fluoro‑2‑hydroxybenzaldehyde is available at standard purity of 95% (with batch‑specific CoA including NMR, HPLC, or GC verification) and at ≥98% purity . For synthetic applications where trace impurities (e.g., regioisomeric or de‑halogenated byproducts) could interfere with metal complexation stoichiometry or cross‑coupling catalyst poisoning, the 3‑percentage‑point purity differential may justify the premium for the higher‑grade material. Conversely, for exploratory or large‑scale campaigns where the compound serves as an intermediate destined for subsequent purification, the 95% grade provides sufficient purity at reduced cost.

Procurement Quality assurance Synthetic reliability

Halogen Position‑Dependent Antimicrobial Activity in Salicylaldehyde Scaffolds: Class‑Level Evidence Supporting 3‑Bromo‑5‑fluoro‑2‑hydroxybenzaldehyde

A systematic survey of 23 substituted salicylaldehydes against a panel of seven microbes (A. niger, B. cereus, C. albicans, E. coli, P. aeruginosa, S. cerevisiae, S. epidermidis) established that halogenation, hydroxylation, and nitro substitution can dramatically enhance antimicrobial activity—with inhibition zones up to 49 mm for halogenated salicylaldehydes compared to minimal activity for unsubstituted benzaldehyde and salicylaldehyde [1]. Critically, the study found that "the effects of substituents are in some cases dramatic… but are not easily predicted nor can they be extrapolated from one microbe to another." This class‑level evidence demonstrates that the specific 3‑bromo‑5‑fluoro‑2‑hydroxy substitution pattern cannot be assumed equivalent to other halogenated salicylaldehydes (e.g., 5‑bromo‑, 3,5‑dibromo‑, or 5‑chloro‑ analogs), each of which exhibits distinct, microbe‑specific potency profiles [2].

Antimicrobial Structure‑activity relationship Drug discovery

Electronic and Conformational Differentiation: ortho‑Substituent Effects on Benzaldehyde Scaffold Dipole Moments

Dipole moment studies on ortho‑substituted benzaldehydes reveal that o‑fluorobenzaldehyde exists predominantly in the s‑trans conformation, whereas o‑chloro‑ and o‑bromo‑benzaldehydes exhibit lower observed dipole moments than calculated for pure s‑trans forms, indicating mutual induction between the ortho substituent and the aldehyde group [1]. Extending this class‑level finding to 3‑bromo‑5‑fluoro‑2‑hydroxybenzaldehyde, the compound inherits both ortho‑bromo (position 3 relative to the aldehyde at position 1, or ortho to the hydroxy at position 2) and meta‑fluoro substitution. This dual‑halogen electronic environment—combining the strong inductive withdrawal of fluorine with the polarizable electron density and potential for non‑covalent Br···O interactions of bromine—creates a unique electronic and conformational profile that distinguishes it from mono‑halogenated or differently substituted salicylaldehyde analogs [2].

Physical organic chemistry Computational chemistry Reactivity prediction

Optimal Research and Industrial Use Cases for 3-Bromo-5-fluoro-2-hydroxybenzaldehyde (CAS 178546-34-4)


Synthesis of Halogenated Schiff Base Ligands for Antimicrobial Metal Complexes

3‑Bromo‑5‑fluoro‑2‑hydroxybenzaldehyde serves as the aldehyde component in condensation reactions with primary amines to generate halogenated Schiff base ligands. The 3‑bromo and 5‑fluoro substitution pattern modulates the electronic environment of the resulting imine, affecting both the coordination geometry and the biological activity of derived Zn(II), Cu(II), Ni(II), and Co(II) complexes. Studies on halogenated salicylaldehyde‑derived Schiff base metal complexes have demonstrated antimicrobial activity against bacterial and fungal strains, with activity profiles dependent on the specific halogen substitution of the parent salicylaldehyde [1]. The microwave‑assisted synthetic availability of 3‑bromo‑5‑fluoro‑2‑hydroxybenzaldehyde in high crude yield (93%) makes it a practical aldehyde building block for combinatorial ligand library synthesis and subsequent metal complex screening campaigns.

Pharmaceutical and Agrochemical Intermediate in Multi‑Step Synthesis

As a fluorinated aromatic aldehyde building block with an ortho‑hydroxy group, 3‑bromo‑5‑fluoro‑2‑hydroxybenzaldehyde is positioned for use in the synthesis of bioactive compounds requiring a 2‑hydroxybenzaldehyde core with 3‑bromo and 5‑fluoro substitution. The compound‘s three functional handles—aldehyde (electrophilic, condensation‑reactive), phenolic hydroxyl (nucleophilic, metal‑chelating), and aromatic bromine (cross‑coupling‑competent)—enable diverse downstream derivatization pathways including benzofuran synthesis via O‑alkylation/cyclization [2], Suzuki‑Miyaura cross‑coupling at the bromine position, and imine formation for pharmacophore construction. The predicted moderate aqueous solubility (0.205 mg/mL) and consensus LogP of 2.22 position this building block favorably for small‑molecule drug discovery programs targeting intracellular or membrane‑associated targets.

Quality Control Reference Standard for Halogenated Salicylaldehyde Isomer Differentiation

The distinct melting point of 3‑bromo‑5‑fluoro‑2‑hydroxybenzaldehyde (107–108°C) compared to its regioisomer 5‑bromo‑3‑fluoro‑2‑hydroxybenzaldehyde (112–116°C) [3] positions the compound as a useful reference standard for analytical method development and incoming material verification. Laboratories synthesizing or procuring halogenated salicylaldehyde derivatives can use this ~4–8°C melting point differential as a simple, non‑instrument‑intensive identity confirmation checkpoint to distinguish between isomeric forms—a particularly valuable quality‑control step given the potential for isomeric misassignment in commercial catalogs and the non‑interchangeable biological activity profiles of different halogen substitution patterns.

Structure‑Activity Relationship (SAR) Studies in Antimicrobial Aldehyde Discovery

The systematic survey of substituted salicylaldehydes by Pelttari et al. established that halogenation dramatically enhances antimicrobial activity relative to unsubstituted salicylaldehyde, but that substituent effects are highly microbe‑specific and cannot be extrapolated across different substitution patterns [4]. 3‑Bromo‑5‑fluoro‑2‑hydroxybenzaldehyde represents a specific dihalogenated scaffold that contributes to mapping the SAR landscape of halogen position and type on antimicrobial potency. Researchers investigating antimicrobial aldehydes or developing aldehyde‑based disinfectant formulations can use this compound to probe how the combination of ortho‑bromo and meta‑fluoro substitution—relative to mono‑bromo, mono‑fluoro, dibromo, or chloro‑bromo analogs—influences activity against Gram‑positive, Gram‑negative, and fungal targets.

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